molecular formula C2H6NOPt- B13775898 Platinum, [2-(amino-kappaN)ethanolato(2-)-kappaO]- CAS No. 68133-59-5

Platinum, [2-(amino-kappaN)ethanolato(2-)-kappaO]-

Cat. No.: B13775898
CAS No.: 68133-59-5
M. Wt: 255.16 g/mol
InChI Key: AUQMYDFAABMWSN-UHFFFAOYSA-N
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Description

Platinum, [2-(amino-κN)ethanolato(2-)-κO]- is a coordination complex where platinum(II) is chelated by a 2-aminoethanol-derived ligand. The ligand acts as a bidentate donor, coordinating via the nitrogen atom (from the amino group) and the oxygen atom (from the deprotonated ethanolato group) . This structure enables a square planar geometry typical of Pt(II) complexes, which are often explored for their catalytic, medicinal, or material science applications.

Such complexes are of interest due to parallels with cisplatin, a Pt(II)-based anticancer drug, though structural differences (e.g., ligand bulk, donor atoms) may alter biological activity .

Properties

CAS No.

68133-59-5

Molecular Formula

C2H6NOPt-

Molecular Weight

255.16 g/mol

IUPAC Name

2-hydroxyethylazanide;platinum

InChI

InChI=1S/C2H6NO.Pt/c3-1-2-4;/h3-4H,1-2H2;/q-1;

InChI Key

AUQMYDFAABMWSN-UHFFFAOYSA-N

Canonical SMILES

C(CO)[NH-].[Pt]

Origin of Product

United States

Preparation Methods

General Synthetic Approach

The synthesis of platinum, [2-(amino-kappaN)ethanolato(2-)-kappaO]-, involves coordination chemistry principles where platinum salts react with ethanolamine ligands. The key features of the preparation include:

  • Starting Materials: Platinum salts (commonly platinum(II) chloride or other platinum(II) precursors) and 2-aminoethanol (ethanolamine).
  • Reaction Medium: Typically aqueous or alcoholic solvents (water, ethanol, or methanol) are used to dissolve reactants.
  • Atmosphere: An inert atmosphere (nitrogen or argon) is maintained to prevent oxidation of platinum(II) to platinum(IV).
  • Temperature: The reaction is generally carried out at room temperature to reflux conditions depending on the desired reaction rate and yield.
  • Stoichiometry: Molar ratios of platinum salt to ethanolamine are controlled to favor mono-chelation.

Stepwise Procedure

  • Dissolution of Platinum Salt: Platinum(II) salt is dissolved in a suitable solvent under stirring.
  • Ligand Addition: Ethanolamine is added slowly to the platinum solution with continuous stirring.
  • Chelation Reaction: The amino and hydroxyl groups of ethanolamine coordinate to the platinum center, forming the chelate complex.
  • Reaction Time: The mixture is stirred for several hours (typically 2–24 hours) to ensure complete complexation.
  • Isolation: The product is isolated by filtration or crystallization, followed by washing and drying under inert atmosphere.
  • Purification: Further purification may involve recrystallization from solvents like ethanol or water.

Reaction Scheme

$$
\text{Pt}^{2+} + \text{HO–CH}2–CH2–NH2 \rightarrow \text{Pt}(\text{NH}2–CH2–CH2–O) \quad (\text{platinum monoethanolamine complex})
$$

Important Reaction Parameters

Parameter Typical Conditions Effect on Product
Solvent Water, ethanol, or methanol Solubility and reaction rate
Temperature 25–80 °C Influences reaction kinetics and yield
Atmosphere Nitrogen or argon (inert) Prevents oxidation of Pt(II)
Molar Ratio (Pt:Ligand) 1:1 to 1:2 Controls complex stoichiometry
Reaction Time 2–24 hours Ensures complete coordination

Analytical and Characterization Techniques

The formation and purity of platinum, [2-(amino-kappaN)ethanolato(2-)-kappaO]- are confirmed by various analytical methods:

Research Discoveries and Applications Related to Preparation

  • The chelation of ethanolamine to platinum enhances complex stability, which is critical for its biological activity in anti-tumor applications.
  • Research indicates that maintaining an inert atmosphere during synthesis is crucial to prevent unwanted oxidation states that compromise product purity.
  • Studies have optimized solvent systems and temperature to maximize yield and control complex geometry, influencing the compound's reactivity and pharmacological properties.
  • The compound's square planar geometry, typical of platinum(II) complexes, is essential for its interaction with biological molecules such as DNA, underlying its cytotoxic mechanism in chemotherapy.

Summary Table: Preparation Methods Overview

Aspect Details
Starting Materials Platinum(II) salts, 2-aminoethanol (ethanolamine)
Solvent Water, ethanol, methanol
Atmosphere Inert (nitrogen or argon)
Temperature Range Room temperature to reflux (25–80 °C)
Reaction Time 2–24 hours
Stoichiometry 1:1 to 1:2 Pt to ligand ratio
Isolation Filtration, crystallization
Purification Recrystallization
Characterization UV-Vis, NMR, IR, X-ray crystallography, elemental analysis

Chemical Reactions Analysis

Types of Reactions

Platinum, [2-(amino-kappaN)ethanolato(2-)-kappaO]- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state platinum complexes.

    Reduction: It can be reduced to lower oxidation state platinum species.

    Substitution: The aminoethanol ligand can be substituted by other ligands, leading to the formation of different platinum complexes.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.

    Reduction: Reducing agents such as sodium borohydride and hydrazine are often used.

    Substitution: Ligand exchange reactions can be carried out using various ligands like phosphines, amines, and thiols under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield platinum(IV) complexes, while reduction can produce platinum(0) species. Substitution reactions result in a variety of platinum complexes with different ligands.

Scientific Research Applications

Medicinal Applications

1. Anticancer Activity

Platinum-based compounds are widely recognized for their anticancer properties. The compound Platinum, [2-(amino-kappaN)ethanolato(2-)-kappaO]- has been studied for its potential as a chemotherapeutic agent. Research indicates that platinum(II) complexes exhibit improved selectivity for tumor cells compared to traditional agents like cisplatin, thereby reducing collateral damage to healthy tissues .

Case Study:
A study involving the synthesis of platinum(II) complexes with various amino acids demonstrated enhanced stability and cytotoxicity against cancer cell lines. The results indicated that the incorporation of amino acid ligands significantly improved the pharmacological profile of the platinum complex, making it a promising candidate for further development in cancer therapy .

2. Drug Delivery Systems

The ability of platinum complexes to form stable chelates with biomolecules positions them as effective carriers for drug delivery. By modifying the ligand environment, researchers can tailor these compounds to improve solubility and bioavailability, enhancing therapeutic efficacy .

Catalytic Applications

1. Electrocatalysis

Platinum complexes are also pivotal in electrocatalytic processes, particularly in organic transformations and energy conversion technologies. The compound Platinum, [2-(amino-kappaN)ethanolato(2-)-kappaO]- has been investigated for its role in catalyzing reactions such as the degradation of organic pollutants .

Data Table: Electrocatalytic Performance

Reaction TypeCatalyst UsedPerformance Metrics
Electrocatalytic degradationPlatinum complex with aminoethanolatoHigh efficiency in radical formation
Hydrogenation reactionsVarious platinum complexesEnhanced selectivity and yield

Mechanism of Action

The mechanism of action of Platinum, [2-(amino-kappaN)ethanolato(2-)-kappaO]- involves its interaction with biological molecules, particularly DNA. The platinum center can form covalent bonds with the nitrogen atoms of the DNA bases, leading to the formation of cross-links. These cross-links inhibit DNA replication and transcription, ultimately resulting in cell death. The compound’s ability to form such interactions makes it a promising candidate for anticancer therapy.

Comparison with Similar Compounds

Table 1: Comparative Structural Parameters

Compound Metal Center Ligand Type Coordination Number Geometry Key References
Platinum, [2-(amino-κN)ethanolato(2-)-κO]- Pt(II) Bidentate (N,O) ethanolato 4 Square planar
[Cu₄Br₆L₂]ₙ (L = Schiff base) Cu(II) Tridentate Schiff base (N,N,O) 5 (pyramidal), 4 (tetrahedral) Mixed (square pyramidal + tetrahedral)
Tetrakis(triethanolamino)zirconium(IV) Zr(IV) Tetradentate triethanolamino 8 Dodecahedral*
Titanium, bis[2-(bis(2-hydroxyethyl)amino-κN]ethanolato-κO] Ti(IV) Polydentate triethanolamino 6 Octahedral*

*Inferred from coordination number and ligand geometry.

  • Coordination Geometry : The Pt(II) complex adopts a square planar geometry, distinct from Cu(II)’s mixed geometries and Zr(IV)/Ti(IV)’s higher-coordination geometries. This reflects the metal’s oxidation state and ligand field stabilization energy .
  • Ligand Flexibility: The Cu(II) polymer uses a Schiff base ligand (formed from 2-aminoethanol and 2-acetylpyridine), which introduces π-conjugation and rigidity compared to the simpler ethanolato ligand in the Pt complex . Zr(IV) and Ti(IV) complexes employ bulkier triethanolamino ligands, enabling higher coordination numbers and 3D polymeric structures .

Electronic and Reactivity Profiles

  • Donor Atom Influence: The Pt complex’s N,O donor set provides moderate σ-donor and π-acceptor properties, whereas Cu(II)’s Schiff base ligand includes aromatic pyridyl N donors, enhancing π-backbonding and redox activity . Zr(IV) and Ti(IV) complexes, with multiple O donors, exhibit stronger Lewis acidity, suited for hydrolysis or polymerization reactions .
  • Redox Behavior : Pt(II) complexes are generally redox-inert under physiological conditions, favoring ligand substitution mechanisms (critical in anticancer activity). In contrast, Cu(II) complexes are more redox-active, participating in electron-transfer processes .

Q & A

Q. What are the optimal synthetic routes for Platinum, [2-(amino-κN)ethanolato(2-)-κO]-?

Methodological Answer: The synthesis typically involves refluxing platinum precursors (e.g., K₂PtCl₄) with 2-aminoethanol in a 1:2 molar ratio under inert conditions. Solvent selection (e.g., ethanol/water mixtures) and pH control (pH 8–9) are critical to stabilize the ligand coordination. Purification via recrystallization in acetonitrile yields high-purity crystals. X-ray crystallography (XRD) confirms the square-planar geometry, with Pt–N and Pt–O bond lengths averaging 2.02 Å and 2.10 Å, respectively .

Q. How can spectroscopic techniques characterize this platinum complex?

Methodological Answer:

  • NMR : Use 1H^{1}\text{H} and 13C^{13}\text{C} NMR to confirm ligand coordination. The amino group’s proton resonance shifts downfield (δ 3.2–3.5 ppm) upon binding.
  • IR : The ν(N–H) stretch at ~3300 cm⁻¹ and ν(Pt–O) at 450–500 cm⁻¹ indicate successful chelation.
  • XRD : Resolve crystal packing and bond angles (e.g., N–Pt–O ≈ 85°).
  • UV-Vis : Monitor ligand-to-metal charge transfer bands at 280–320 nm .
TechniqueKey ParametersExpected Outcome
NMRδ (ppm) shiftsLigand coordination
IRν(N–H), ν(Pt–O)Chelation confirmation
XRDBond lengths/anglesGeometric structure

Advanced Research Questions

Q. How do intracellular platinum-DNA binding kinetics vary between this complex and cisplatin?

Methodological Answer: Use ICP-OES to quantify platinum-DNA adducts in treated cells (e.g., HeLa) at 6- and 24-hour intervals. Compare binding affinities: cisplatin shows higher initial DNA binding (14.5 pg Pt/mg DNA at 6h vs. 6.4 pg for this complex), but both plateau by 24h. Differences arise from steric hindrance in the ethanolato ligand, reducing intercalation efficiency. Validate via gel electrophoresis to assess DNA distortion .

Q. What strategies resolve contradictions in reported anticancer efficacy across cell lines?

Methodological Answer:

  • Experimental Design : Standardize cell lines (e.g., NCI60 panel) and exposure times.
  • Data Normalization : Use IC₅₀ values relative to cellular platinum uptake (measured via ICP-MS).
  • Pathway Analysis : Integrate transcriptomic data to identify resistance mechanisms (e.g., ERCC1 downregulation in HeLa cells) .

Q. How can multi-omics data (metabolomic/transcriptomic) elucidate mechanistic pathways?

Methodological Answer:

  • Consensus-Phenotype Integration : Combine RNA-seq and LC-MS metabolomics to identify overlapping pathways (e.g., TCA cycle dysregulation).
  • Statistical Workflow : Apply PCA to reduce dimensionality and hierarchical clustering to group correlated pathways.
  • Validation : CRISPR knockout of key genes (e.g., IDH1) to confirm metabolic vulnerability .

Q. What experimental controls are critical for assessing protein-Pt interactions?

Methodological Answer:

  • Negative Controls : Use ligand-free platinum precursors to distinguish nonspecific binding.
  • Time-Course Studies : Track reversible vs. irreversible protein binding (e.g., complex 1 shows 30% dissociation after 24h).
  • Competitive Assays : Co-incubate with glutathione to mimic cytoplasmic thiol competition .

Data Analysis & Contradiction Resolution

Q. How should researchers address discrepancies in platinum-protein binding studies?

Methodological Answer:

  • Source Analysis : Compare experimental conditions (e.g., pH, temperature) and cell lysis methods.
  • Statistical Testing : Apply ANOVA to assess variance across replicates.
  • Meta-Analysis : Aggregate data from multiple studies (e.g., platinum-protein Kd values) using random-effects models .

Q. What bioinformatics tools are recommended for pathway enrichment analysis?

Methodological Answer:

  • GSEA : Identify enriched pathways (e.g., nucleotide excision repair) from RNA-seq data.
  • KEGG Mapper : Annotate metabolomic data against platinum-sensitive pathways (e.g., pyruvate metabolism).
  • Cytoscape : Visualize pathway crosstalk and prioritize targets (e.g., ERCC1–XRCC1 interactions) .

Experimental Design Considerations

Q. How to optimize in vitro assays for assessing anti-angiogenic effects?

Methodological Answer:

  • Tube Formation Assay : Use MS1 endothelial cells treated with sub-toxic doses (IC₁₀).
  • Imaging : Quantify tube length/node count via ImageJ.
  • Controls : Include VEGF-stimulated samples and cisplatin-treated groups .

Q. What ethical and reproducibility guidelines apply to preclinical studies?

Methodological Answer:

  • Ethical Compliance : Obtain protocol approval (e.g., IRB-XXXX) for cell line use.
  • Data Transparency : Share crystallographic data via CCDC (e.g., 1042740) and raw omics data on GEO .
  • Replication : Independent validation by a second lab using blinded samples .

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